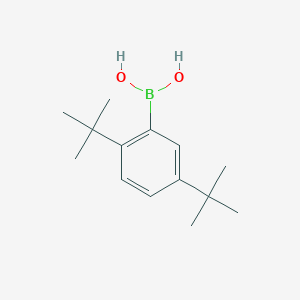

(2,5-Di-tert-butylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2,5-Di-tert-butylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Vorbereitungsmethoden

The synthesis of (2,5-Di-tert-butylphenyl)boronic acid typically involves the reaction of 2,5-di-tert-butylbromobenzene with a boron-containing reagent. One common method includes the following steps :

Reaction with n-Butyllithium: 2,5-Di-tert-butylbromobenzene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium is then added dropwise to form the corresponding lithium intermediate.

Addition of Triisopropyl Borate: The lithium intermediate is reacted with triisopropyl borate at -78°C, followed by gradual warming to room temperature.

Hydrolysis: The reaction mixture is quenched with water, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is dried, concentrated, and purified to obtain this compound as a white solid.

Analyse Chemischer Reaktionen

(2,5-Di-tert-butylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.

Esterification: The boronic acid group can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

(2,5-Di-tert-butylphenyl)boronic acid has a wide range of applications in scientific research, including:

Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science.

Fluorescent Probes: It has been used to prepare fluorescent probes for studying boronate esters and other boron-containing compounds.

Nanoparticle Synthesis: The compound has been utilized to prepare nanoparticles of various sizes for studying emission properties.

Wirkmechanismus

The mechanism of action of (2,5-Di-tert-butylphenyl)boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps :

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

(2,5-Di-tert-butylphenyl)boronic acid can be compared with other boronic acids such as:

Phenylboronic Acid: Lacks the tert-butyl groups, making it less sterically hindered and more reactive in certain reactions.

3,5-Di-tert-butylphenylboronic Acid: Similar structure but with tert-butyl groups at different positions, affecting its reactivity and steric properties.

4-Formylphenylboronic Acid: Contains a formyl group, which introduces different electronic properties and reactivity.

The unique steric and electronic properties of this compound make it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and mild conditions.

Biologische Aktivität

(2,5-Di-tert-butylphenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities. This article will explore its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.

Structural Characteristics

- Molecular Formula : C₁₄H₂₃BO₂

- Molecular Weight : Approximately 234.14 g/mol

- Structure : The compound features a boronic acid functional group attached to a phenyl ring with two tert-butyl substituents at the 2 and 5 positions. This unique structure contributes to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but several key interactions have been documented:

- Enzyme Interactions : Boronic acids, including this compound, are known to interact with various biomolecules such as enzymes and receptors. They can inhibit proteasome activity, which is significant in cancer therapy due to their ability to modulate cellular pathways .

- Fluorescent Properties : The compound exhibits fluorescent properties that make it suitable for use as a probe in biological imaging applications. Its ability to selectively bind to certain biomolecules through reversible covalent interactions enhances its potential in drug design and delivery systems.

1. Inhibition of Proteasome Activity

A study highlighted the role of boronic acids as proteasome inhibitors. Specifically, it was found that certain boronic acid derivatives could halt cell cycle progression at the G2/M phase in U266 cells, leading to growth inhibition in cancer cells. This suggests that this compound may share similar mechanisms of action .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| This compound | TBD | Potential proteasome inhibition |

2. Selectivity for Biomolecules

Research indicates that this compound can selectively bind to certain biomolecules. This selectivity is crucial for developing targeted therapies and understanding its role in glycomics research due to its ability to form complexes with sugars.

3. Antimicrobial Activity

Boronic acids have shown promise as antibacterial agents. A comparative study of various boronic acid derivatives demonstrated their effectiveness against resistant strains of bacteria by inhibiting class C β-lactamases. It was noted that modifications at specific positions enhanced binding affinity and antimicrobial efficacy .

| Compound | Target | Ki (µM) |

|---|---|---|

| Compound A | Class C β-lactamases | 0.004 |

| Compound B | Class C β-lactamases | 0.008 |

Eigenschaften

IUPAC Name |

(2,5-ditert-butylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO2/c1-13(2,3)10-7-8-11(14(4,5)6)12(9-10)15(16)17/h7-9,16-17H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKLXYSLUFNZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.